![molecular formula C12H20N2O2S2 B5638002 (3R*,4S*)-1-[(4-methyl-2-thienyl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5638002.png)
(3R*,4S*)-1-[(4-methyl-2-thienyl)sulfonyl]-4-propylpyrrolidin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the reduction of their cyclic sulfonamide precursors, which are prepared via the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole. This method represents an efficient way to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and as an aryl donor (Evans, 2007).
Molecular Structure Analysis
Studies involving the crystallographic and spectroscopic characterization of similar sulfonamide compounds provide insights into their molecular structure. For instance, a microwave-assisted synthesis demonstrated the eco-friendly and efficient production of novel antitumor and antimicrobial compounds, revealing their crystallization in an orthorhombic centrosymmetric crystal form and providing a detailed understanding of their molecular geometry (Azmy et al., 2021).
properties
IUPAC Name |
(3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S2/c1-3-4-10-6-14(7-11(10)13)18(15,16)12-5-9(2)8-17-12/h5,8,10-11H,3-4,6-7,13H2,1-2H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJFCKLNSWVXCY-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)S(=O)(=O)C2=CC(=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)S(=O)(=O)C2=CC(=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine |
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